Lerimazoline
Beschreibung
Eigenschaften
CAS-Nummer |
54765-26-3 |
|---|---|
Molekularformel |
C13H18N2 |
Molekulargewicht |
202.3 g/mol |
IUPAC-Name |
2-[(2,4,6-trimethylphenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H18N2/c1-9-6-10(2)12(11(3)7-9)8-13-14-4-5-15-13/h6-7H,4-5,8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
DUHARNKZLBMPBS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)CC2=NCCN2)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CC2=NCCN2)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-Pyridinecarboxamide, 2-chloro-N-(tetrahydro-2-oxo-3-thienyl)- homocysteine-thiolactone-2-chloronicotinamide ST 71 ST-71 ST71 |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Pharmacological Effects
Lerimazoline's pharmacological effects have been studied primarily through its contractile activity in isolated vascular tissues. Research indicates that this compound induces concentration-dependent contractions in rat thoracic aorta and other vascular preparations. The maximum contraction observed ranges between 40% and 55% of the contraction induced by phenylephrine, a potent α1-adrenergic agonist .
Binding Affinity Studies
The binding affinities of this compound for various receptors are summarized in Table 1:
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | 162.5 nM |
| 5-HT2A | 4202 nM |
| Dopamine D2 | 3437.5 nM |
| α1-Adrenoceptor | 6656 nM |
These affinities suggest that while this compound is primarily effective as a nasal decongestant, it may also influence other physiological processes mediated by serotonin and dopamine systems.
Nasal Decongestion
This compound is widely used as a nasal decongestant due to its vasoconstrictive properties. It reduces nasal congestion by constricting blood vessels in the nasal mucosa, leading to decreased swelling and improved airflow. This effect is particularly useful in treating conditions such as allergic rhinitis and sinusitis.
Potential Therapeutic Uses
Emerging research suggests that this compound may have additional therapeutic applications beyond nasal decongestion:
- Vascular Disorders : Given its contractile effects on vascular smooth muscle, this compound could be investigated for potential use in managing conditions characterized by vascular dysfunction.
- Neurological Applications : Its interaction with serotonin receptors may open avenues for exploring its role in treating mood disorders or anxiety-related conditions.
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of this compound:
-
Contractile Activity Study :
- A study assessed the contractile responses of isolated rat aortic rings to this compound and phenylephrine. The results indicated that prazosin, an α1-adrenoceptor antagonist, significantly reduced the contractile response to this compound, highlighting its mechanism of action through adrenergic pathways .
- Receptor Interaction Analysis :
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues: Lerimazoline vs. Xylometazoline
Key Findings :
- Mechanistic Complexity : this compound’s dual effects contrast with xylometazoline’s straightforward α1-agonism. At 10⁻⁴ M, this compound reduces phenylephrine-induced contraction to 55.95±6.47% (vs. 100% baseline), whereas xylometazoline maintains sustained vasoconstriction .
- Receptor Cross-Talk : this compound’s 5-HT receptor activation (e.g., Emax increase to 168.10±21.40% at 10⁻⁷ M) is absent in xylometazoline, which relies solely on adrenergic signaling .
Comparative Pharmacodynamic Profiles
This compound’s Concentration-Response Data (Rat Aorta) :
| Concentration (M) | Contraction (%) |
|---|---|
| 1×10⁻⁷ | -3.07 ± 0.38 |
| 3×10⁻⁷ | -1.70 ± 0.49 |
| 1×10⁻⁶ | -0.86 ± 0.56 |
| 1×10⁻⁴ | 29.80 ± 1.34 |
| 3×10⁻⁴ | 45.08 ± 1.18 |
Interpretation: Negative values indicate vasodilation at low concentrations, transitioning to contraction at higher doses. This contrasts with imidazoline derivatives like xylometazoline, which exhibit monotonic vasoconstriction.
Mechanistic Divergence from Other Imidazolines
- 5-HT Receptor Involvement: Non-selective 5-HT antagonist methiothepin reverses this compound’s attenuation of phenylephrine effects (Emax: 59.24±10.42% → 87.08±14.83% with 10⁻⁶ M methiothepin) . This receptor cross-talk is absent in conventional α1-selective imidazolines.
Vorbereitungsmethoden
Imidazoline Core Formation via Cyclization Reactions
The imidazoline ring system is typically synthesized through cyclization of nitriles with diamines or amino alcohols. For this compound, a plausible route involves the condensation of 2-(2,4,5-trimethylbenzyl)acetonitrile with ethylenediamine under acidic or thermal conditions (Figure 1). This method aligns with the Radziszewski reaction, which facilitates imidazoline formation via nucleophilic attack of the amine on the nitrile, followed by cyclodehydration.
Table 1: Hypothetical Synthetic Routes for this compound
| Route | Reagents/Conditions | Yield* | Key Challenges |
|---|---|---|---|
| 1 | 2-(2,4,5-Trimethylbenzyl)acetonitrile + ethylenediamine, HCl, reflux, 48h | ~35% | Purification of hygroscopic intermediates |
| 2 | Reductive amination of 2-(2,4,5-trimethylphenyl)imidazole using LiAlH₄ | ~28% | Over-reduction risks |
| 3 | Microwave-assisted cyclization with ZnCl₂ catalyst, 100°C, 2h | ~45% | Scalability limitations |
Functional Group Modifications
Post-cyclization modifications may introduce substituents to the imidazoline core. For instance, alkylation at the N1-position using methyl iodide in the presence of a base (e.g., K₂CO₃) could yield the final structure. However, regioselectivity challenges necessitate careful optimization of reaction stoichiometry and temperature.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Source notes that this compound’s dissolution benefits from heating to 45°C or sonication, suggesting that similar conditions may enhance intermediate solubility during synthesis. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are likely candidates for cyclization steps, as they stabilize ionic intermediates without participating in side reactions.
Catalytic Systems
The use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) accelerates cyclization by polarizing the nitrile group, though excessive acidity may degrade sensitive intermediates. Microwave irradiation, as proposed in Route 3 (Table 1), reduces reaction times but requires specialized equipment.
Analytical Characterization of this compound
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the imidazoline structure. The ¹H-NMR spectrum should exhibit characteristic signals for aromatic protons (δ 6.8–7.2 ppm) and imidazoline ring protons (δ 3.2–4.0 ppm). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity, particularly for pharmaceutical-grade material.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂ | |
| Molecular Weight | 202.3 g/mol | |
| Melting Point | Not reported | – |
| Storage Conditions | -20°C (powder), -80°C (solution) |
Challenges in Purity Assessment
Residual solvents (e.g., DMF) and unreacted starting materials pose significant purification hurdles. Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is commonly employed, though crystallization from ethanol/water mixtures may offer a scalable alternative.
Industrial-Scale Production Considerations
Cost and Scalability
Source lists this compound’s price at $1,520–$2,500 per 25–100 mg, reflecting high production costs. Batch processing in jacketed reactors with temperature control could mitigate exothermic risks during cyclization. However, the lack of published continuous-flow synthesis methods limits throughput.
Q & A
Q. How can researchers ensure ethical compliance when extrapolating this compound’s preclinical safety data to human trials?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
